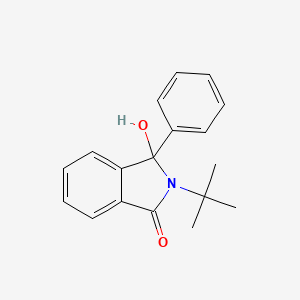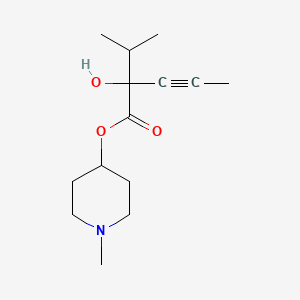
Benzilamide, N-ethyl-N-(4-pyridylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzilamide, N-ethyl-N-(4-pyridylmethyl)-: is a chemical compound with the molecular formula C22H22N2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzilamide, N-ethyl-N-(4-pyridylmethyl)- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is known for its green, rapid, and mild conditions, making it highly efficient and eco-friendly.
Industrial Production Methods: Industrial production of Benzilamide, N-ethyl-N-(4-pyridylmethyl)- may involve similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and Lewis acidic ionic liquids can be scaled up for industrial applications, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Benzilamide, N-ethyl-N-(4-pyridylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Benzilamide, N-ethyl-N-(4-pyridylmethyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Benzilamide, N-ethyl-N-(4-pyridylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
- N-Benzylbenzamide
- Benzanilide
- N,N-Dimethylbenzamide
- N-Benzylaniline
Comparison: Benzilamide, N-ethyl-N-(4-pyridylmethyl)- is unique due to its specific structural features, such as the presence of the pyridylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
102516-80-3 |
|---|---|
Molekularformel |
C22H22N2O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-ethyl-2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-24(17-18-13-15-23-16-14-18)21(25)22(26,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,26H,2,17H2,1H3 |
InChI-Schlüssel |
ODIJOPJTPHBCMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)




